molecular formula C21H20ClN3O3S B14108527 3-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14108527
M. Wt: 429.9 g/mol
InChI Key: XURFEOQBABTUKT-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxolan-2-ylmethyl group, and a sulfanylidene group

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.

    Attachment of the oxolan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Incorporation of the sulfanylidene group: This can be done through thiolation reactions using sulfur-containing reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial proteins, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

When compared to similar compounds, 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents, leading to variations in their biological activities.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group may exhibit similar chemical reactivity but differ in their overall structure and applications.

    Sulfanylidene derivatives: These compounds contain a sulfanylidene group and may have similar chemical properties but different biological activities.

Overall, the unique structure of 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h3-8,10,16H,1-2,9,11-12H2,(H,23,26)(H,24,29)

InChI Key

XURFEOQBABTUKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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